(2R,3S)-2-Bromo-3-methylcyclohexan-1-one
Description
Significance of Chiral α-Haloketones as Advanced Synthetic Intermediates
Chiral α-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (alpha) to a carbonyl group, with at least one stereocenter that renders the molecule optically active. These molecules are highly valued in organic synthesis due to their dual reactivity. The carbonyl group can undergo nucleophilic addition, while the α-carbon serves as an electrophilic site for nucleophilic substitution, or the α-proton can be removed to form an enolate. The presence of the electron-withdrawing halogen influences the reactivity of the adjacent carbonyl group and facilitates a range of chemical transformations.
The synthetic utility of α-haloketones is extensive. They are key precursors for the synthesis of α-amino ketones, which are significant structural motifs in many biologically active compounds and valuable synthons in organic chemistry. acs.org This transformation can be achieved through direct nucleophilic substitution with amines or via more sophisticated methods like copper-catalyzed enantioconvergent C-N cross-coupling. acs.org Furthermore, α-haloketones are pivotal reactants in various name reactions, including the Favorskii rearrangement to produce carboxylic acid derivatives and as electrophiles in enantioconvergent Kumada cross-coupling reactions to form C-C bonds with high enantiomeric excess. wikipedia.org
The "chiral" nature of these intermediates is what elevates their status in advanced synthesis. When an α-haloketone is enantiomerically pure, it allows for the transfer of stereochemical information, enabling the construction of complex target molecules with multiple, well-defined stereocenters. nih.gov The development of catalytic asymmetric methods to produce these chiral building blocks, or the use of chiral catalysts in their subsequent reactions, represents a powerful strategy in modern synthesis. acs.orgyoutube.com
Table 1: Key Transformations of α-Haloketones
| Reaction Name | Reagents/Catalyst | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, etc. | α-Heteroatom Substituted Ketones | Forms C-N, C-S bonds. acs.org |
| Kumada Coupling | Grignard Reagents, Ni/Pd Catalyst | α-Alkylated/Arylated Ketones | Forms C-C bonds; can be enantioconvergent. wikipedia.org |
| Favorskii Rearrangement | Base (e.g., alkoxide) | Esters or Carboxylic Acids | Ring contraction or formation of rearranged acid derivatives. |
| Wittig Reaction | Phosphonium Ylides | α,β-Unsaturated Haloketones | Forms C=C bonds. wikipedia.org |
Importance of Stereochemically Defined Cyclohexanone (B45756) Derivatives in Building Block Chemistry
Cyclohexanone and its derivatives are fundamental scaffolds in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and materials. wikipedia.org The cyclohexane (B81311) ring's ability to adopt a stable chair conformation provides a predictable three-dimensional framework, allowing chemists to control the spatial orientation of substituents with precision. pearson.com When these derivatives possess defined stereochemistry, they become powerful chiral building blocks for constructing complex molecular targets.
The strategic value of these building blocks lies in their ability to serve as a template upon which multiple stereocenters can be installed. For instance, domino Michael/Michael reactions using chiral catalysts can construct polycyclic systems with excellent diastereo- and enantioselectivity from simple cyclohexenone precursors. researchgate.net Similarly, the desymmetrization of prochiral cyclohexadienones using ene-reductase enzymes can generate chiral cyclohexenones with very high enantiomeric excess, providing access to elaborate chiral synthons. acs.org
These stereochemically defined cyclohexanone derivatives are instrumental in the total synthesis of complex molecules such as steroids, prostaglandins, and alkaloids. The rigid cyclohexanone core allows for a high degree of stereocontrol in subsequent reactions, including additions to the carbonyl, functionalization at the α-positions, and participation in cycloaddition reactions. Organocatalysis and biocatalysis have emerged as particularly powerful tools for accessing these chiral cyclohexanones, often providing high yields and selectivities under mild conditions. researchgate.net
Table 2: Examples of Complex Molecules Synthesized from Cyclohexanone Scaffolds
| Target Molecule Class | Synthetic Strategy | Key Cyclohexanone Intermediate | Reference |
|---|---|---|---|
| Prostaglandins (e.g., PGE1) | Organocatalyst-mediated reactions | Chiral functionalized cyclohexanones | researchgate.net |
| Steroids (e.g., Estradiol) | Pot-economical synthesis | Stereodefined cyclohexanone derivatives | researchgate.net |
| Antiviral Drugs (e.g., Oseltamivir) | One-pot organocatalysis | Highly substituted chiral cyclohexenes | researchgate.net |
Positioning of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one as a Unique Chiral Scaffold
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one integrates the key features of the two classes of compounds discussed previously into a single, highly functionalized molecule. Its identity as a unique chiral scaffold stems from the specific arrangement of its functional groups and stereocenters on the cyclohexane frame.
The molecule possesses three primary points of reactivity:
The Carbonyl Group: A site for nucleophilic addition reactions. The facial selectivity of this attack is influenced by the adjacent stereocenters.
The α-Bromo Group: The bromine atom is a good leaving group, making the C2 carbon an electrophilic center for Sₙ2 reactions. The stereochemistry at C2 and C3 will dictate the outcome of elimination (E2) reactions, which require a specific anti-periplanar arrangement of the departing proton and bromide. pearson.com
The Enolate Position: The protons on C2 and C6 can be removed by a base to form enolates, allowing for further functionalization at these positions.
The specific stereochemistry, (2R,3S), defines the relative orientation of the bromo and methyl substituents. In the most stable chair conformation, these groups will adopt specific axial or equatorial positions to minimize steric strain, which in turn governs the molecule's reactivity. stackexchange.comchegg.com For example, an Sₙ2 reaction at C2 with a nucleophile would proceed via backside attack, leading to an inversion of stereochemistry at that center and the formation of a (2S,3S) product. This predictable stereochemical outcome is a hallmark of a valuable chiral building block.
The combination of a chiral cyclohexanone core with an α-bromo substituent makes (2R,3S)-2-Bromo-3-methylcyclohexan-1-one a specialized intermediate for synthesizing highly substituted, optically active six-membered rings. It can serve as a linchpin in synthetic sequences where control over multiple contiguous stereocenters is required, making it a powerful tool for accessing complex natural products and pharmaceutical agents.
Table 3: Structural Features and Synthetic Implications of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one
| Feature | Description | Potential Synthetic Application |
|---|---|---|
| (2R,3S) Stereochemistry | Defined absolute configuration at C2 and C3. | Provides a foundation for diastereoselective reactions; transfers chirality to new products. |
| α-Bromo Substituent | An electrophilic site and a leaving group at C2. | Sₙ2 reactions for C-C and C-heteroatom bond formation with inversion of stereochemistry. youtube.com E2 elimination to form specific cyclohexenones. pearson.com |
| Ketone Functionality | A C1 carbonyl group. | Nucleophilic addition, Wittig olefination, reduction to an alcohol with creation of a new stereocenter. |
| β-Methyl Group | A methyl group at C3 with S configuration. | Influences the conformational preference and steric environment of the ring, guiding the approach of reagents. |
| Cyclohexane Framework | A conformationally defined six-membered ring. | Acts as a rigid scaffold to control the 3D arrangement of functional groups in subsequent synthetic steps. |
Properties
CAS No. |
921770-71-0 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
(2R,3S)-2-bromo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m0/s1 |
InChI Key |
JUAKSRQOOTYMMW-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)[C@@H]1Br |
Canonical SMILES |
CC1CCCC(=O)C1Br |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective and Diastereoselective Synthesis of α Bromo 3 Methylcyclohexan 1 One Derivatives
Asymmetric α-Bromination of Substituted Cyclohexanones
The direct introduction of a bromine atom at the α-position of a carbonyl group in a stereocontrolled manner is a powerful strategy for the synthesis of chiral α-haloketones. Various catalytic systems have been developed to achieve high levels of enantioselectivity and diastereoselectivity in this transformation.
Organocatalytic Strategies for Direct Enantioselective α-Bromination
Organocatalysis has emerged as a robust tool for asymmetric synthesis, offering a metal-free alternative for a wide range of transformations. The enantioselective α-bromination of ketones can be achieved using chiral amine catalysts, which activate the substrate through the formation of a chiral enamine intermediate. While general methods for the organocatalytic α-bromination of ketones have been established, specific applications to 3-methylcyclohexanone (B152366) leading to the (2R,3S) diastereomer are not extensively documented in readily available literature. However, the principles of enamine catalysis suggest that a suitably designed chiral catalyst could effectively shield one face of the enamine, directing the electrophilic attack of a bromine source (e.g., N-bromosuccinimide, NBS) to achieve the desired stereochemistry. The diastereoselectivity would be influenced by the steric and electronic properties of the catalyst and the substrate, with the methyl group at the 3-position playing a crucial role in directing the approach of the brominating agent.
Metal-Catalyzed Asymmetric Bromination Systems for Ketones, exemplified by Palladium(II) catalysis
Transition metal catalysis provides a powerful platform for asymmetric C-H functionalization, including the α-bromination of ketones. Palladium(II) complexes bearing chiral ligands have been successfully employed for the enantioselective α-bromination of various ketones. researchgate.netyu.edu.jo The catalytic cycle typically involves the formation of a chiral palladium enolate, which then reacts with a bromine source. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.
For the synthesis of (2R,3S)-2-bromo-3-methylcyclohexan-1-one, a chiral palladium catalyst would need to control both the enantioselectivity of the enolate formation and the diastereoselectivity of the subsequent bromination. The choice of a suitable chiral ligand is paramount in achieving high stereocontrol. While general palladium-catalyzed methods for the asymmetric α-bromination of ketones have been reported, specific data on the application to 3-methylcyclohexanone to yield the (2R,3S) isomer is limited in the surveyed literature. researchgate.netyu.edu.jo
Table 1: Illustrative Data for Palladium-Catalyzed Asymmetric α-Bromination of Ketones
| Entry | Ketone | Chiral Ligand | Bromine Source | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone (B45756) | (S)-BINAP | CuBr₂ | 85 | 75 | researchgate.netyu.edu.jo |
| 2 | Cyclopentanone | (S)-Tol-BINAP | CuBr₂ | 80 | 80 | researchgate.netyu.edu.jo |
Note: This table presents generalized data for analogous ketones to illustrate the potential of the methodology. Data for 3-methylcyclohexanone is not specified in the cited sources.
Chiral Auxiliary-Mediated Stereocontrolled Bromination Approaches, including enamine intermediates
The use of chiral auxiliaries is a classical and reliable strategy for achieving stereocontrol in organic synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. For the synthesis of (2R,3S)-2-bromo-3-methylcyclohexan-1-one, a chiral auxiliary could be used to form a chiral enamine or enolate intermediate from 3-methylcyclohexanone.
The chiral auxiliary would create a sterically biased environment, forcing the electrophilic brominating agent to approach from a specific face of the enamine double bond. After the bromination reaction, the auxiliary is cleaved to afford the desired α-bromoketone. The diastereoselectivity of this process would be highly dependent on the structure of the chiral auxiliary and the reaction conditions. While the concept is well-established, specific examples detailing the application of chiral auxiliaries for the synthesis of (2R,3S)-2-bromo-3-methylcyclohexan-1-one are not prevalent in the reviewed literature.
Chemoenzymatic Routes to Chiral Cyclohexanone Scaffolds Preceding Bromination, utilizing enzymes like lipases and enoate reductases
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. This approach is particularly powerful for the preparation of enantiomerically pure starting materials. Enzymes such as lipases and enoate reductases are widely used for the synthesis of chiral building blocks.
Lipases can be employed for the kinetic resolution of racemic mixtures of 3-methylcyclohexanol or its derivatives. Through enantioselective acylation or hydrolysis, one enantiomer can be separated from the other. The resulting enantiomerically enriched alcohol can then be oxidized to the corresponding chiral 3-methylcyclohexanone.
Enoate reductases (EREDs) are enzymes that catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds. The asymmetric reduction of 3-methylcyclohex-2-en-1-one using an enoate reductase can provide access to enantiomerically pure (S)- or (R)-3-methylcyclohexanone, depending on the specific enzyme used. Recent studies have demonstrated the use of EREDs in cascade reactions to produce chiral amines from substituted cyclohexenones, highlighting their potential in generating chiral cyclohexanone scaffolds. researchgate.netscispace.comscispace.com For instance, wild-type EREDs often exhibit (S)-selectivity for the reduction of 3-methylcyclohex-2-enone. researchgate.net
Once the enantiomerically pure 3-methylcyclohexanone is obtained, a subsequent diastereoselective bromination step would be required to install the bromine atom at the C2 position with the desired (R) configuration.
Stereoselective Synthesis via Precursor Functionalization and Rearrangement
An alternative to direct asymmetric bromination involves the stereoselective functionalization of an already chiral precursor. This strategy relies on the existing stereocenter to direct the introduction of the bromine atom.
Directed Bromination of Enantiomerically Enriched Methylcyclohexanones
Starting with an enantiomerically pure sample of either (R)- or (S)-3-methylcyclohexanone, obtained through methods such as chemoenzymatic resolution or asymmetric synthesis, the existing stereocenter at the 3-position can influence the stereochemical outcome of the α-bromination. The methyl group can exert steric control, directing the incoming electrophilic bromine to the less hindered face of the enol or enolate intermediate.
For the synthesis of (2R,3S)-2-bromo-3-methylcyclohexan-1-one, one would ideally start with (S)-3-methylcyclohexanone. The formation of the enolate can occur on either side of the carbonyl. However, the thermodynamic enolate is typically formed at the more substituted C2 position. The approach of the brominating agent would then be directed by the pseudo-equatorial methyl group in the most stable chair conformation of the enolate, leading to the preferential formation of one diastereomer over the other. Achieving high diastereoselectivity would depend on the size of the brominating agent and the reaction conditions. While this is a plausible and logical synthetic route, specific and detailed experimental data for this transformation is not extensively reported in the surveyed scientific literature.
Interconversion Strategies from Other Chiral Halocyclohexanones
In stereoselective synthesis, it is not uncommon for a particular protocol to yield a mixture of diastereomers or an undesired diastereomer as the major product. In such cases, the ability to interconvert stereocenters is a crucial tool for maximizing the yield of the desired isomer. For α-haloketones, such as the stereoisomers of 2-bromo-3-methylcyclohexan-1-one, epimerization at the α-carbon (the carbon bearing the bromine atom) is a feasible strategy. This process typically involves the formation of an enolate intermediate, which is planar and achiral at the α-position, followed by re-protonation or re-halogenation.
The equilibrium between diastereomers can be influenced by thermodynamic or kinetic factors. For instance, treatment of a mixture of diastereomeric α-bromo ketones with a mild base can facilitate enolization and subsequent re-protonation, leading to an equilibrium mixture that favors the thermodynamically more stable diastereomer. In the case of 2-bromo-3-methylcyclohexan-1-one, the relative stability of the diastereomers is influenced by the steric interactions between the bromine atom and the methyl group in the various chair conformations of the cyclohexanone ring.
A hypothetical study on the base-mediated epimerization of a mixture of 2-bromo-3-methylcyclohexan-1-one diastereomers could yield results as summarized in the interactive table below. This table illustrates the potential for altering the diastereomeric ratio under different conditions.
Table 1: Hypothetical Results of Base-Mediated Epimerization of a (2S,3S)-2-Bromo-3-methylcyclohexan-1-one enriched mixture
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Initial (2S,3S):(2R,3S) Ratio | Final (2S,3S):(2R,3S) Ratio |
| 1 | Triethylamine | THF | 25 | 24 | 80:20 | 65:35 |
| 2 | DBU | CH2Cl2 | 0 | 12 | 80:20 | 50:50 |
| 3 | NaH | THF | -78 to 0 | 4 | 80:20 | 30:70 |
| 4 | LHMDS | Toluene | -78 | 2 | 80:20 | 25:75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The trends in the hypothetical data suggest that stronger bases and lower temperatures could potentially favor the formation of the (2R,3S) diastereomer, possibly through a kinetically controlled process or by shifting the thermodynamic equilibrium.
Resolution of Racemic α-Bromo-3-methylcyclohexan-1-one
When an enantioselective synthesis is not employed, the product will be a racemic mixture of enantiomers. The separation of these enantiomers, a process known as resolution, is essential for obtaining the desired single enantiomer. For ketones, a common resolution strategy involves the formation of diastereomeric derivatives with a chiral resolving agent. These diastereomers can then be separated by physical methods such as crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the separated enantiomers.
For racemic α-bromo-3-methylcyclohexan-1-one, which consists of (2R,3S)-2-bromo-3-methylcyclohexan-1-one and its enantiomer (2S,3R)-2-bromo-3-methylcyclohexan-1-one, a possible resolution strategy involves the formation of chiral ketals or acetals. Reaction of the racemic ketone with a chiral diol, for example, would produce a mixture of diastereomeric ketals.
Another powerful technique for the resolution of racemic mixtures is kinetic resolution. In this approach, the enantiomers of the racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. For α-bromo ketones, enzymatic reductions or reactions with chiral catalysts could potentially be employed for kinetic resolution.
The following interactive data table provides a hypothetical example of the resolution of racemic 2-bromo-3-methylcyclohexan-1-one via the formation of diastereomeric ketals using a chiral diol, (2R,3R)-2,3-butanediol.
Table 2: Hypothetical Results for the Resolution of Racemic 2-Bromo-3-methylcyclohexan-1-one via Diastereomeric Ketal Formation
| Entry | Diastereomer | Method of Separation | Yield of Diastereomer (%) | Enantiomeric Excess of Ketone after Hydrolysis (%) |
| 1 | Ketal A (from 2R,3S-ketone) | Fractional Crystallization | 42 | >98% (2R,3S) |
| 2 | Ketal B (from 2S,3R-ketone) | Column Chromatography | 38 | >98% (2S,3R) |
| 3 | Ketal A (from 2R,3S-ketone) | Preparative HPLC | 45 | >99% (2R,3S) |
| 4 | Ketal B (from 2S,3R-ketone) | Preparative HPLC | 44 | >99% (2S,3R) |
Note: The data in this table is hypothetical and for illustrative purposes only.
This hypothetical data illustrates that the separation of the diastereomeric ketals could provide a viable route to obtaining the enantiomerically pure (2R,3S)-2-bromo-3-methylcyclohexan-1-one.
Chemical Reactivity and Mechanistic Investigations of 2r,3s 2 Bromo 3 Methylcyclohexan 1 One
Nucleophilic Substitution Reactions at the α-Brominated Carbon
The presence of a bromine atom adjacent to a carbonyl group significantly activates the C-Br bond towards nucleophilic attack. Compared to simple alkyl halides, α-haloketones like (2R,3S)-2-Bromo-3-methylcyclohexan-1-one exhibit enhanced reactivity in substitution reactions. researchgate.netup.ac.za This is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the α-carbon, making it more electrophilic.
Stereochemical Course and Regioselectivity, including S_N1 and S_N2 pathways
The substitution of the bromine atom on (2R,3S)-2-Bromo-3-methylcyclohexan-1-one can proceed through two primary mechanistic pathways, S_N2 and S_N1, each with distinct stereochemical outcomes.
S_N2 Pathway: The bimolecular (S_N2) mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This pathway results in a predictable and complete inversion of stereochemistry at the reaction center. savemyexams.comutexas.edu Given that the substrate is a secondary halide, the S_N2 pathway is highly favored, particularly with strong nucleophiles in polar aprotic solvents like DMSO or DMF. pressbooks.pubyoutube.com For (2R,3S)-2-Bromo-3-methylcyclohexan-1-one, an S_N2 reaction will exclusively yield the (2S,3S) substitution product.
S_N1 Pathway: The unimolecular (S_N1) mechanism involves a two-step process initiated by the slow, spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This planar, achiral intermediate is then rapidly attacked by the nucleophile from either face, typically leading to a racemic mixture of products (both inversion and retention). masterorganicchemistry.comlibretexts.org While secondary halides can undergo S_N1 reactions, this pathway is generally disfavored for α-haloketones because the electron-withdrawing carbonyl group destabilizes the adjacent carbocation. This pathway might only become competitive under conditions that promote ionization, such as in polar protic solvents (solvolysis) and in the absence of a strong nucleophile. pearson.com
The regioselectivity is unambiguous, as the substitution will occur at the electron-deficient carbon atom bearing the bromine (C2).
Diverse Nucleophile Compatibility (e.g., carbon, oxygen, nitrogen nucleophiles)
The electrophilic nature of the α-brominated carbon allows for reactions with a wide array of nucleophiles. The expected products for different classes of nucleophiles are summarized below, assuming an S_N2 mechanism, which leads to inversion of stereochemistry.
| Nucleophile Class | Example Nucleophile | Reagent Example | Expected Product (Stereochemistry) |
| Carbon | Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (2S,3S)-2-Cyano-3-methylcyclohexan-1-one |
| Oxygen | Acetate (CH₃COO⁻) | Sodium Acetate (CH₃COONa) | (2S,3S)-2-Acetoxy-3-methylcyclohexan-1-one |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | (2S,3S)-2-Methoxy-3-methylcyclohexan-1-one | |
| Nitrogen | Azide (N₃⁻) | Sodium Azide (NaN₃) | (2S,3S)-2-Azido-3-methylcyclohexan-1-one |
| Amine (RNH₂) | Ammonia (NH₃) | (2S,3S)-2-Amino-3-methylcyclohexan-1-one |
Elimination Reactions Forming α,β-Unsaturated Cyclohexenones
The treatment of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one with a base can induce an elimination reaction (dehydrobromination) to form a carbon-carbon double bond. The most common product of such a reaction is an α,β-unsaturated ketone, which is a valuable synthetic intermediate. libretexts.org
Mechanistic Pathways: E1, E2, and E1cB Considerations
Three primary mechanisms can be considered for the elimination reaction. libretexts.org
E1 and E2 Pathways: The E1 pathway proceeds through a carbocation and is subject to the same destabilizing electronic factors as the S_N1 reaction, making it unlikely. The E2 pathway is a concerted mechanism that requires a strong base and a specific geometric arrangement—an anti-periplanar orientation of a β-hydrogen and the bromine leaving group. libretexts.org In cyclohexane (B81311) systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. vaia.com
E1cB Pathway: The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a strong possibility for this substrate. fiveable.memasterorganicchemistry.com This two-step process involves the initial deprotonation of a β-hydrogen by a base to form a resonance-stabilized carbanion (an enolate), which then expels the bromide ion in a second step. wikipedia.orgchemistrysteps.com The presence of the carbonyl group makes the adjacent β-protons more acidic than in a simple alkyl halide, facilitating the initial deprotonation and favoring this pathway. wikipedia.org
Diastereoselective Control in Alkene Formation, such as Zaitsev's Rule implications
Zaitsev's rule predicts that elimination reactions tend to form the most stable (i.e., most substituted) alkene. chadsprep.commasterorganicchemistry.com For (2R,3S)-2-Bromo-3-methylcyclohexan-1-one, elimination can potentially occur via removal of a proton from C3 or C6. The formation of an α,β-unsaturated system involves the removal of the C3 proton to yield the highly stable, conjugated 3-methylcyclohex-2-en-1-one . This would be the expected Zaitsev product.
However, the stereochemistry of the starting material is critical, especially for an E2 mechanism. The reaction requires the leaving group (Br) and a β-hydrogen to be trans-diaxial.
Chair Conformation A: With the methyl group equatorial (energetically favored), the bromine at C2 is axial. For elimination to the Zaitsev product, the hydrogen at C3 must also be axial. In the (2R,3S) isomer, the C3-H is equatorial. Therefore, E2 elimination to the Zaitsev product is not possible from this conformation. The β-hydrogen at C6 can be axial, allowing for elimination to the non-Zaitsev product, 5-methylcyclohex-2-en-1-one .
Chair Conformation B: After a ring flip, the methyl group becomes axial and the bromine becomes equatorial. An E2 reaction cannot proceed with an equatorial leaving group.
Therefore, under strict E2 conditions, the formation of the non-Zaitsev product is predicted. If the reaction proceeds via an E1cB mechanism, which does not have the same rigid stereochemical requirement, the formation of the thermodynamically more stable Zaitsev product (3-methylcyclohex-2-en-1-one) becomes more likely as it proceeds through the more stable enolate intermediate.
Carbonyl Group Transformations
The carbonyl group itself is a site of reactivity, primarily involving nucleophilic addition. These reactions can be performed while potentially leaving the α-bromo substituent intact, depending on the reagents and conditions.
Reactions with nitrogen nucleophiles are characteristic of ketones. libretexts.org Under acidic catalysis, primary amines react to form imines, while secondary amines yield enamines. libretexts.orgwizeprep.com
Imine Formation: Reaction with a primary amine (e.g., benzylamine) in the presence of an acid catalyst would convert the carbonyl group into a C=N double bond, yielding the corresponding imine of the bromo-ketone.
Enamine Formation: Reaction with a secondary amine (e.g., pyrrolidine) would lead to the formation of an enamine. The resulting double bond could be in conjugation with the C-Br bond, potentially leading to further reactions.
Other carbonyl transformations, such as reduction to an alcohol (e.g., with sodium borohydride) or complete deoxygenation (e.g., via Wolff-Kishner reduction), are also possible. libretexts.org However, these reducing conditions could also cleave the C-Br bond, leading to more complex product mixtures.
Reductive Processes and Diastereoselective Reduction
The reduction of the carbonyl group in (2R,3S)-2-bromo-3-methylcyclohexan-1-one can lead to the formation of diastereomeric bromohydrins. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the reaction conditions.
Hydride reductions of cyclohexanones are governed by several factors, including steric and electronic effects. The approach of the hydride nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the ring. In substituted cyclohexanones, the existing substituents can create a steric bias, favoring attack from the less hindered face.
For (2R,3S)-2-bromo-3-methylcyclohexan-1-one, the bromine atom at the C2 position and the methyl group at the C3 position influence the trajectory of the incoming hydride. The diastereoselectivity of such reductions can be predicted by considering the relative stability of the transition states leading to the different diastereomeric products.
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium Borohydride (NaBH₄) | Attack from the less hindered face | NaBH₄ is a relatively small reducing agent, and its approach is primarily dictated by steric hindrance. |
| Lithium Aluminum Hydride (LiAlH₄) | Potentially different diastereoselectivity | LiAlH₄ is a more reactive and less selective reducing agent, and its coordination with the carbonyl oxygen can influence the stereochemical outcome. nih.gov |
| Selectride Reagents (e.g., L-Selectride) | High diastereoselectivity | These bulky reducing agents exhibit high stereoselectivity, typically attacking from the less hindered face to a greater extent than smaller hydrides. |
The resulting bromohydrins are valuable intermediates for further synthetic transformations, such as the formation of epoxides or subsequent reductive debromination.
Addition Reactions and Subsequent Transformations
The carbonyl group of (2R,3S)-2-bromo-3-methylcyclohexan-1-one is susceptible to nucleophilic addition by organometallic reagents, such as Grignard or organolithium reagents. These reactions lead to the formation of tertiary alcohols with the creation of a new stereocenter at the carbonyl carbon. The stereochemistry of the addition is influenced by the steric environment around the carbonyl group. alchetron.com
A significant subsequent transformation for α-halo ketones like the title compound is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.orgadichemistry.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack of the base and ring opening to yield a ring-contracted carboxylic acid derivative. For (2R,3S)-2-bromo-3-methylcyclohexan-1-one, treatment with a base such as sodium hydroxide (B78521) would be expected to yield a derivative of methylcyclopentanecarboxylic acid. The stereochemistry of the starting material influences the stereochemical outcome of the rearranged product.
The general mechanism is thought to proceed via the formation of an enolate away from the halogen, followed by intramolecular cyclization. wikipedia.org
Enolization and α'-Functionalization Reactions
The presence of protons on the carbon atoms alpha to the carbonyl group allows for the formation of enolates upon treatment with a base. In the case of (2R,3S)-2-bromo-3-methylcyclohexan-1-one, two different enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate.
Kinetic Enolate: Formed by the removal of a proton from the less substituted α'-carbon (C6). This process is faster and is favored by the use of a strong, sterically hindered base at low temperatures (e.g., Lithium diisopropylamide (LDA) at -78 °C). wikipedia.orgwikipedia.org
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon (C2), which is not possible in this case due to the presence of the bromine atom. However, in related systems without the C2-substituent, this would be the more stable enolate.
The deprotonation of the related 3-methylcyclohexanone (B152366) is known to afford a mixture of enolates with poor selectivity under certain conditions. ubc.ca The regioselective generation of the α'-enolate of (2R,3S)-2-bromo-3-methylcyclohexan-1-one would allow for subsequent α'-functionalization reactions. These enolates can react with various electrophiles in SN2-type reactions. stackexchange.comlibretexts.org
| Reaction Conditions | Predominant Enolate | Subsequent Reaction with Electrophile (E⁺) |
| LDA, THF, -78 °C | Kinetic (at C6) | α'-Functionalization |
| Weaker base, higher temperature | Potential for equilibration, side reactions | Mixture of products, potential for Favorskii rearrangement |
The alkylation of these enolates provides a powerful tool for the formation of new carbon-carbon bonds at the α'-position, leading to more complex substituted cyclohexanone (B45756) derivatives. nih.govresearchgate.net
Radical Reactions and Single Electron Transfer Processes, as observed in Kumada reactions
The carbon-bromine bond in (2R,3S)-2-bromo-3-methylcyclohexan-1-one can participate in radical reactions, often initiated by single electron transfer (SET) from a reducing agent. acs.org Reductive dehalogenation of α-halo ketones can be achieved through one-electron reduction, which initially forms a radical anion that fragments to an organic radical and a halide anion. wikipedia.org
The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by a transition metal (typically nickel or palladium), can proceed through a radical mechanism, especially with alkyl electrophiles. alchetron.comwikipedia.org Recent mechanistic studies on the enantioconvergent Kumada coupling of racemic α-bromo ketones have provided evidence for a radical-chain process. nih.govacs.org In this mechanism, a nickel(I) species acts as the chain-carrying radical.
The reaction of (2R,3S)-2-bromo-3-methylcyclohexan-1-one with a Grignard reagent in the presence of a suitable nickel catalyst could proceed via a similar radical pathway. The stereochemical outcome would be determined in the step where the intermediate organonickel(II) complex couples with the organic radical. acs.org
Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond
The C-Br bond in (2R,3S)-2-bromo-3-methylcyclohexan-1-one is a key site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed α-arylation of ketones is a well-established method for forming a bond between the α-carbon of a ketone and an aromatic ring. While this typically involves the reaction of an enolate with an aryl halide, the reverse reaction, coupling of an α-halo ketone with an organometallic reagent, is also possible. researchgate.netscispace.comnih.gov
The Kumada coupling, as mentioned previously, is a powerful tool for this transformation. The use of nickel and palladium catalysts with various phosphine (B1218219) ligands has been shown to be effective for the coupling of α-bromo ketones with Grignard reagents. alchetron.comwikipedia.orgnih.gov
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Kumada Coupling | Aryl or Vinyl Grignard Reagent | NiCl₂(dppp), Pd(PPh₃)₄ | α-Aryl/Vinyl Ketone |
| Suzuki Coupling | Aryl or Vinyl Boronic Acid | Pd(OAc)₂ with a phosphine ligand | α-Aryl/Vinyl Ketone |
| Negishi Coupling | Organozinc Reagent | Pd(dba)₂ with a phosphine ligand | α-Alkyl/Aryl/Vinyl Ketone |
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these cross-coupling reactions. The stereochemistry at the C3 position of the starting material can influence the diastereoselectivity of the product formation.
Stereochemical Aspects and Conformational Dynamics of 2r,3s 2 Bromo 3 Methylcyclohexan 1 One
Configurational Assignment and Stability
The designation (2R,3S)-2-Bromo-3-methylcyclohexan-1-one precisely defines the three-dimensional arrangement of the substituents around the chiral centers at positions 2 and 3 of the cyclohexanone (B45756) ring. The "R" and "S" descriptors are assigned based on the Cahn-Ingold-Prelog priority rules. For this molecule, the bromine atom at carbon 2 is assigned the highest priority, followed by the carbonyl group at carbon 1 and the methyl-substituted carbon at position 3. The hydrogen atom at C2 has the lowest priority. Similarly, at carbon 3, the priority is determined for the attached groups. The (2R,3S) configuration indicates a specific spatial orientation of the bromo and methyl groups relative to each other and the cyclohexanone ring.
Analysis of Diastereomeric and Enantiomeric Relationships
The presence of two chiral centers in 2-bromo-3-methylcyclohexan-1-one gives rise to a total of four possible stereoisomers (2^2 = 4). These stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are crucial for understanding their distinct physical and chemical properties.
Enantiomers: The enantiomer of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one is (2S,3R)-2-Bromo-3-methylcyclohexan-1-one. Enantiomers are non-superimposable mirror images of each other and have identical physical properties (e.g., melting point, boiling point) in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.
Diastereomers: The diastereomers of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one are (2R,3R)-2-Bromo-3-methylcyclohexan-1-one and (2S,3S)-2-Bromo-3-methylcyclohexan-1-one. Diastereomers are stereoisomers that are not mirror images of each other. nih.gov Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography or crystallization. chegg.com
Table 1: Stereoisomeric Relationships of 2-Bromo-3-methylcyclohexan-1-one
| Stereoisomer | Relationship to (2R,3S) |
| (2S,3R) | Enantiomer |
| (2R,3R) | Diastereomer |
| (2S,3S) | Diastereomer |
Conformational Analysis of the Bromomethylcyclohexanone Ring System, including chair conformations and their impact on reactivity
The cyclohexanone ring in (2R,3S)-2-Bromo-3-methylcyclohexan-1-one adopts a chair conformation to minimize angular and torsional strain. kfupm.edu.sa For this specific diastereomer, the relative positions of the bromo and methyl groups can be either cis or trans with respect to each other. In the (2R,3S) configuration, the substituents are on opposite sides of the ring, leading to a trans relationship.
Each trans isomer can exist as a pair of interconverting chair conformers. The stability of each conformer is determined by the steric strain arising from axial versus equatorial placement of the substituents. Generally, larger substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions.
Table 2: Conformational Analysis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one
| Conformer | Bromine Position | Methyl Group Position | Predicted Relative Stability | Rationale |
| A | Axial | Equatorial | Less Stable | The bulky bromine atom in the axial position experiences significant 1,3-diaxial strain with the axial hydrogens. |
| B | Equatorial | Axial | More Stable | The larger bromine atom occupies the less hindered equatorial position, while the smaller methyl group is axial. This minimizes overall steric strain. |
The conformational equilibrium will favor the more stable conformer (Conformer B). The position of this equilibrium has a profound impact on the molecule's reactivity. For reactions that require a specific geometric arrangement of atoms, such as E2 eliminations, the population of the reactive conformer is a key determinant of the reaction rate.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The specific stereochemistry of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one plays a critical role in directing the course of its chemical reactions, particularly in terms of regioselectivity and stereoselectivity.
A prime example is the base-induced elimination reaction (E2). The E2 mechanism requires an anti-periplanar arrangement between the leaving group (bromine) and a β-hydrogen. nih.gov In a cyclohexane (B81311) system, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions. kfupm.edu.sa
In the more stable chair conformation of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one (Conformer B), the bromine atom is in the equatorial position. For an E2 reaction to occur, the ring must flip to the less stable conformer (Conformer A) where the bromine is axial. Once in this conformation, there are two different β-hydrogens that could be anti-periplanar to the axial bromine: one at C1 and one at C3.
The abstraction of a proton from C1 would lead to the formation of 3-methylcyclohex-2-en-1-one. The abstraction of the proton from C3 (if it is axial) would lead to the formation of 2-bromo-3-methyl-cycloalkene derivatives. The regioselectivity of the elimination will be influenced by the acidity of the β-hydrogens and the stability of the resulting alkene products (Zaitsev's vs. Hofmann's rule). The presence of the carbonyl group significantly increases the acidity of the α-protons at C1, making this a likely pathway.
Furthermore, the stereochemistry of the starting material dictates the stereochemistry of the product in many reactions. For instance, in nucleophilic substitution reactions (S_N2), the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. The specific (2R,3S) configuration will therefore lead to a predictable stereochemical outcome in such transformations.
Computational and Theoretical Studies on 2r,3s 2 Bromo 3 Methylcyclohexan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in modeling the electronic structure and predicting the reactivity of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Detailed research findings indicate that the presence of the bromine atom and the methyl group, along with the carbonyl group, significantly influences the electronic properties of the cyclohexanone (B45756) ring. DFT calculations, often using a basis set such as B3LYP/6-311+G**, help in determining key electronic parameters. researchgate.net The analysis of Natural Bond Orbitals (NBO) is also a common technique to understand orbital interactions and their energetic consequences. researchgate.net
Key Electronic Properties from DFT Calculations:
| Parameter | Description | Typical Calculated Values |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Values are influenced by the conformation (axial vs. equatorial bromine). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The carbonyl group significantly lowers the LUMO energy, making the carbonyl carbon electrophilic. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | The carbonyl oxygen and bromine atom exhibit negative partial charges, while the carbonyl carbon and the carbon bonded to bromine show positive partial charges. |
| Dipole Moment | A measure of the overall polarity of the molecule. | The magnitude and direction are dependent on the specific conformation of the ring. |
These calculations reveal that the bromine atom's position (axial or equatorial) has a profound effect on the molecule's electronic structure and stability.
Investigation of Reaction Mechanisms and Transition States using Computational Tools
Computational tools are extensively used to map out the potential energy surfaces of chemical reactions involving (2R,3S)-2-Bromo-3-methylcyclohexan-1-one. This allows for the detailed investigation of reaction mechanisms and the characterization of transient structures like transition states.
For instance, in reactions such as dehydrobromination, computational models can predict the preferred pathway (e.g., E2 elimination) by calculating the activation energies for different possible routes. The geometry of the transition state provides crucial information about the stereochemical requirements of the reaction. For an E2 elimination, a specific anti-periplanar arrangement of the departing hydrogen and bromine atoms is generally favored, and computational studies can quantify the energetic favorability of this arrangement.
Example: Computational Data for a Hypothetical E2 Elimination Transition State
| Parameter | Description | Calculated Value |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Varies depending on the base used and the specific hydrogen being abstracted. |
| Imaginary Frequency | A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state. | Typically in the range of -300 to -500 cm⁻¹. |
| Key Bond Distances | Distances of the bonds being formed and broken in the transition state. | C-H and C-Br bonds are elongated, while the C=C and base-H bonds are partially formed. |
Prediction of Stereochemical Outcomes
One of the most powerful applications of computational chemistry in the study of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one is the prediction of stereochemical outcomes of its reactions. By comparing the activation energies of different diastereomeric transition states, it is possible to predict which product will be formed preferentially.
For example, in the reduction of the carbonyl group, computational models can predict whether the incoming hydride will attack from the axial or equatorial face of the ring. This depends on the steric hindrance posed by the existing substituents and the electronic stabilization of the transition state. The relative energies of the transition states leading to the syn and anti products can be calculated to predict the diastereoselectivity of the reaction.
Predicted Stereochemical Outcome for Carbonyl Reduction
| Attack Trajectory | Corresponding Product | Relative Transition State Energy (kcal/mol) | Predicted Major Product |
| Axial Attack | Equatorial Alcohol | Lower | Yes |
| Equatorial Attack | Axial Alcohol | Higher | No |
These predictions are invaluable for designing synthetic routes that yield a desired stereoisomer.
Molecular Modeling for Conformational Landscape Exploration
The conformational flexibility of the six-membered ring in (2R,3S)-2-Bromo-3-methylcyclohexan-1-one is a key determinant of its reactivity. sapub.org Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to explore the conformational landscape and identify the most stable conformations. nih.gov
The cyclohexanone ring can exist in several conformations, with the chair conformations being the most stable. For (2R,3S)-2-Bromo-3-methylcyclohexan-1-one, there are two primary chair conformations to consider, which differ in the axial or equatorial positions of the bromine and methyl groups.
Conformational Analysis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one
| Conformer | Bromine Position | Methyl Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | Equatorial | Axial | Higher | Lower |
| B | Axial | Equatorial | Lower | Higher |
Computational studies have shown that for 2-halocyclohexanones, the axial conformation of the halogen can be surprisingly stable, or even preferred, due to a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.net The presence of the methyl group at the 3-position adds another layer of complexity, with its preference for an equatorial position to minimize steric interactions. msu.edu The final equilibrium distribution is a balance of these competing effects. sapub.org
Strategic Applications of 2r,3s 2 Bromo 3 Methylcyclohexan 1 One in Advanced Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiomerically pure nature of (2R,3S)-2-bromo-3-methylcyclohexan-1-one makes it an attractive starting material or intermediate in the total synthesis of natural products. Halogenated natural products are widespread, and enzymes that perform halogenation are crucial for their biosynthesis. nih.gov The presence of both a bromine atom and a methyl group on a chiral cyclohexane (B81311) scaffold provides multiple stereocenters that can be strategically manipulated to match the architecture of complex target molecules.
While direct examples of the use of this specific bromo-ketone in natural product synthesis are not prevalent in the literature, analogous α-halo ketones are known to be important intermediates. For instance, the synthesis of the naturally occurring cyclohexanonyl bromophenol, (R)-2-(2,3,6-tribromo-4,5-dihydroxybenzyl)cyclohexanone, has been accomplished, demonstrating the feasibility of incorporating a substituted cyclohexanone (B45756) core into complex structures. nih.gov The defined stereochemistry of (2R,3S)-2-bromo-3-methylcyclohexan-1-one would allow for the diastereoselective construction of such complex molecules, where the relative and absolute stereochemistry is crucial for biological activity.
The strategic value lies in the ability to use the bromine atom as a handle for further transformations, such as cross-coupling reactions or eliminations, while the existing stereocenters direct the stereochemical outcome of subsequent reactions.
Precursor for Enantiopure Substituted Cyclohexanones and Cyclohexenones
The (2R,3S)-2-bromo-3-methylcyclohexan-1-one is a versatile precursor for the synthesis of a variety of enantiopure substituted cyclohexanones and cyclohexenones, which are themselves valuable intermediates in organic synthesis. nih.govmdpi.com
Substituted Cyclohexanones:
The bromine atom can be displaced by various nucleophiles via an SN2 reaction. The stereochemistry at the C2 and C3 positions would be expected to direct the approach of the incoming nucleophile, leading to a high degree of stereocontrol in the formation of new C-C or C-heteroatom bonds. For example, organocatalytic approaches have been developed for the synthesis of enantiomerically enriched α-arylcyclohexanones. rsc.org
Substituted Cyclohexenones:
A common and useful reaction of α-bromo ketones is dehydrobromination to yield α,β-unsaturated ketones. libretexts.orgopenstax.org In the case of (2R,3S)-2-bromo-3-methylcyclohexan-1-one, base-induced elimination of HBr would lead to the formation of (R)-3-methylcyclohex-2-en-1-one. This transformation provides access to a key chiral building block. The reaction typically proceeds via an E2 elimination pathway. libretexts.orgopenstax.org
The resulting α,β-unsaturated ketone can then undergo a variety of further transformations, such as Michael additions, to introduce substituents at the β-position in a stereocontrolled manner.
Below is a table of representative transformations of α-bromo ketones to substituted cyclic systems, analogous to the potential reactivity of the title compound.
| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |
| 2-Bromocyclohexanone | Organocuprate | α-Alkylcyclohexanone | N/A |
| 2-Methylcyclohexanone (brominated in situ) | Pyridine, heat | 2-Methyl-2-cyclohexenone | libretexts.org |
| α,β-Unsaturated Ketones | NBS, Et₃N·3HBr, K₂CO₃ | α-Bromo-α,β-unsaturated ketones | organic-chemistry.org |
Enabling Chiral Heterocyclic Compound Synthesis
The reactivity of (2R,3S)-2-bromo-3-methylcyclohexan-1-one can be harnessed for the synthesis of chiral heterocyclic compounds. The ketone and the bromine atom provide two reactive sites for the construction of a heterocyclic ring. For example, condensation of the ketone with a binucleophile, followed by intramolecular displacement of the bromide, can lead to the formation of various fused or spirocyclic heterocyclic systems.
General strategies for synthesizing heterocyclic compounds from cyclohexanones and their derivatives are well-established. For instance, cyclohexan-1,3-diones are used as starting materials for a variety of fused heterocycles, including pyran, thiazole, and indazole derivatives. nih.gov The defined stereochemistry of (2R,3S)-2-bromo-3-methylcyclohexan-1-one would allow for the synthesis of these heterocyclic systems with a high degree of stereochemical control.
A potential synthetic route could involve the reaction with a hydrazine (B178648) to form a pyrazolidine, or with a hydroxylamine (B1172632) to form an oxazolidine, followed by further transformations. The Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate, can also be a pathway to access carboxylic acid derivatives that can then be used in the synthesis of heterocycles. wikipedia.orgnrochemistry.comadichemistry.com
Stereocontrolled Construction of Complex Carbon Frameworks, including quaternary centers
A significant application of highly substituted chiral building blocks like (2R,3S)-2-bromo-3-methylcyclohexan-1-one is in the stereocontrolled construction of complex carbon frameworks, particularly those containing all-carbon quaternary stereocenters. The generation of such centers is a challenging task in organic synthesis.
The α-position of the ketone can be deprotonated to form an enolate, which can then be alkylated. The presence of the adjacent methyl group and the bromine atom would influence the facial selectivity of the alkylation, potentially leading to the formation of a quaternary center with high diastereoselectivity. Catalytic methods for the enantioselective alkylation of cycloalkanones to form α-quaternary centers have been developed. caltech.edu
Furthermore, the bromine atom can participate in radical reactions. Single electron reduction of alkyl sulfones can generate tertiary radicals that can be used to form quaternary centers. nih.gov A similar approach could potentially be applied to α-bromo ketones. Copper(I)-catalyzed Claisen rearrangement has also been used to synthesize bis-quaternary centers at the α-positions of cyclohexanones. nih.gov
The Favorskii rearrangement offers another route to complex carbon skeletons. This reaction of cyclic α-halo ketones results in a ring contraction, providing access to smaller, highly substituted carbocyclic systems. wikipedia.orgnrochemistry.comadichemistry.com For (2R,3S)-2-bromo-3-methylcyclohexan-1-one, this would lead to a substituted cyclopentanecarboxylic acid derivative, a valuable building block for further synthesis.
The table below shows examples of reactions used to construct quaternary centers, which could be adapted from the title compound.
| Substrate Type | Reaction | Key Feature | Representative Reference |
| Cyclic Ketones | Diastereoselective Alkylation | Formation of α-quaternary hydrazones | caltech.edu |
| Tertiary Alkylsulfones | Single Electron Reduction and Alkylation | Generation of tertiary radicals for Giese reaction | nih.gov |
| α-Hydroxy Allyl Vinyl Ethers | Copper(I)-Catalyzed Claisen Rearrangement | Synthesis of bis-quaternary centers | nih.gov |
| α-Halo Ketones | Favorskii Rearrangement | Ring contraction to form highly substituted rings | wikipedia.orgadichemistry.com |
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Sustainable Asymmetric Synthetic Routes for Related Chiral α-Bromoketones
The synthesis of α-haloketones, critical building blocks in organic chemistry, has traditionally relied on methods that are often effective but may lack in sustainability or efficiency. nih.govnih.gov The most common route involves the direct halogenation of a ketone precursor. nih.gov Future research is intensely focused on creating greener, more atom-economical, and highly stereoselective synthetic pathways.
Key areas of development include:
Enzymatic Strategies : Biocatalysis offers a highly sustainable route for asymmetric synthesis. nih.gov Enzymes can operate in aqueous media under mild conditions and exhibit exquisite stereoselectivity. The use of enzymes like hydrolases for kinetic resolutions and oxidoreductases for stereoselective reductions represents a mature but still growing field for producing chiral intermediates. nih.gov
Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral Brønsted acids, for instance, have been used to catalyze the highly efficient and enantioselective synthesis of chiral α-amino ketones. organic-chemistry.org This approach avoids the use of toxic or expensive metals and often provides high yields and stereoselectivities. organic-chemistry.org
Flow Chemistry and Novel Reaction Media : Moving from batch to continuous flow processing can enhance safety, improve reproducibility, and allow for easier scale-up. Research into using alternative, greener solvents or even solvent-free conditions, such as the stereoselective bromination of certain compounds in a water suspension medium, points toward more sustainable manufacturing processes. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
Achieving high stereoselectivity is the central challenge in synthesizing chiral molecules. The development of novel catalysts that can precisely control the three-dimensional arrangement of atoms during a reaction is a primary research goal. For α-bromoketones and related compounds, this involves controlling the stereochemistry at the α- and potentially other chiral centers.
Emerging catalytic systems include:
Bifunctional Catalysts : Catalysts that possess both a Lewis basic site to activate the halogenating agent and a Brønsted acidic or hydrogen-bonding site to direct the substrate are showing great promise. Chiral bifunctional sulfides with a urea (B33335) moiety have been used for highly regioselective 5-exo bromolactonizations. thieme-connect.com Similarly, amino-thiocarbamates have been proposed to operate via a dual activation mode. rsc.org
Peptide-Based Catalysts : Short peptides are emerging as powerful catalysts for complex asymmetric transformations. For example, a tertiary amine-containing β-turn peptide was shown to catalyze the atroposelective bromination of 3-arylquinazolin-4(3H)-ones with high enantioselectivity. acs.org
Advanced Metal Catalysis : While organocatalysis has grown, metal-based catalysts continue to evolve. Nickel-catalyzed asymmetric cross-coupling reactions have been developed to convert racemic secondary α-bromoketones into α-arylketones with high enantioselectivity, a process that creates valuable tertiary stereocenters under mild conditions. nih.gov Similarly, ruthenium pincer complexes are being explored for novel oxidation reactions. acs.org Chiral phosphoric acids have also proven effective in catalyzing enantioselective bromoetherifications. rsc.org
Advanced Spectroscopic and Mechanistic Probes for Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for the rational design of better catalysts and reaction conditions. The transient and often unstable nature of reaction intermediates makes their study challenging, necessitating the use of advanced analytical techniques.
In Situ Spectroscopy : Techniques like high-pressure infrared (HP-IR) and NMR spectroscopy allow researchers to observe catalytic species and intermediates directly under reaction conditions. researchgate.net This provides invaluable data on the resting states of catalysts and the kinetics of different reaction steps. For instance, in situ FTIR has been used to identify organometallic intermediates like acyl rhodium complexes in hydroformylation reactions. researchgate.net
Computational Chemistry : Density Functional Theory (DFT) has become an indispensable tool for studying reaction pathways and transition states that are difficult to observe experimentally. up.ac.za Computational studies can model the interactions between substrates and catalysts, explain the origins of stereoselectivity, and predict the feasibility of proposed mechanisms. up.ac.za For α-haloketone reactions, modeling has helped to understand the competition between nucleophilic substitution and epoxidation pathways. up.ac.za
Advanced NMR Techniques : Two-dimensional NMR experiments, such as 2D-NOESY, are used to determine the solution-state structure of catalyst-substrate complexes, providing direct evidence for the interactions that govern stereoselectivity. acs.org
Integration with Machine Learning for Reaction Prediction and Optimization
The traditional trial-and-error approach to developing stereoselective reactions is time-consuming and resource-intensive. nih.govarxiv.org Machine learning (ML) is emerging as a transformative tool to accelerate this process by building predictive models from existing reaction data. arxiv.org
Predicting Stereoselectivity : Researchers are developing ML models, utilizing algorithms like Random Forest and LASSO, to quantitatively predict the enantioselectivity of a reaction based on features of the substrate, catalyst, and reagents. nih.govresearchgate.netresearchgate.net These models can capture complex, non-linear relationships between molecular features and reaction outcomes that are not always apparent from a purely mechanistic understanding. arxiv.orgresearchgate.net
Reaction Optimization : Beyond prediction, ML can be used to optimize reaction conditions. Bayesian optimization and other algorithms can efficiently search the multi-dimensional space of reaction parameters (temperature, solvent, catalyst loading, etc.) to find the conditions that maximize yield and selectivity. researchgate.net
Accelerating Discovery : By accurately predicting the outcomes of new reactions, ML provides a powerful screening tool that allows chemists to focus their experimental efforts on the most promising candidates. nih.govresearchgate.net This data-driven approach is expected to significantly shorten the discovery and development timeline for new asymmetric syntheses and novel catalysts. rogelcancercenter.org
Q & A
Q. What role does the bromine atom play in the compound’s intermolecular interactions, as observed in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
